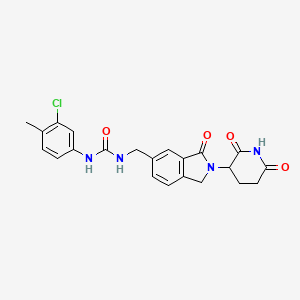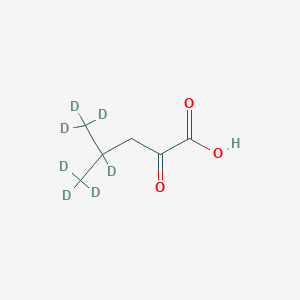
Sodium 4-methyl-2-oxopentanoate-d7
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium 4-methyl-2-oxopentanoate-d7 is a deuterium-labeled version of Sodium 4-methyl-2-oxopentanoate. This compound is primarily used in scientific research, particularly in the fields of chemistry and pharmacology, due to its stable isotope labeling which aids in tracing and quantitation during drug development processes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 4-methyl-2-oxopentanoate-d7 involves the incorporation of deuterium into the parent compound, Sodium 4-methyl-2-oxopentanoate. This process typically involves the use of deuterated reagents and solvents to ensure the incorporation of deuterium atoms at specific positions within the molecule .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high purity and yield of the deuterium-labeled compound. The use of specialized equipment and techniques is essential to maintain the integrity of the deuterium labeling .
Análisis De Reacciones Químicas
Types of Reactions
Sodium 4-methyl-2-oxopentanoate-d7 can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Aplicaciones Científicas De Investigación
Sodium 4-methyl-2-oxopentanoate-d7 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Chemistry: Used as a tracer in reaction mechanisms and kinetic studies.
Biology: Employed in metabolic studies to trace the incorporation and transformation of compounds within biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs.
Industry: Applied in the development of new materials and processes, particularly in the field of catalysis
Mecanismo De Acción
The mechanism of action of Sodium 4-methyl-2-oxopentanoate-d7 involves its incorporation into biological systems where it can be traced due to its deuterium labeling. This allows researchers to study the metabolic pathways and interactions of the compound within the system. The molecular targets and pathways involved depend on the specific application and biological system being studied .
Comparación Con Compuestos Similares
Sodium 4-methyl-2-oxopentanoate-d7 is unique due to its deuterium labeling, which distinguishes it from other similar compounds. Some similar compounds include:
Sodium 4-methyl-2-oxopentanoate: The non-deuterated version of the compound.
4-Methyl-2-oxopentanoic acid: The parent acid form of the compound.
Sodium 4-methyl-2-oxopentanoate hydrate: A hydrated form of the compound
These compounds share similar chemical structures but differ in their isotopic composition and physical properties, which can affect their behavior in chemical reactions and biological systems.
Propiedades
Fórmula molecular |
C6H10O3 |
|---|---|
Peso molecular |
137.18 g/mol |
Nombre IUPAC |
4,5,5,5-tetradeuterio-2-oxo-4-(trideuteriomethyl)pentanoic acid |
InChI |
InChI=1S/C6H10O3/c1-4(2)3-5(7)6(8)9/h4H,3H2,1-2H3,(H,8,9)/i1D3,2D3,4D |
Clave InChI |
BKAJNAXTPSGJCU-UAVYNJCWSA-N |
SMILES isomérico |
[2H]C([2H])([2H])C([2H])(CC(=O)C(=O)O)C([2H])([2H])[2H] |
SMILES canónico |
CC(C)CC(=O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


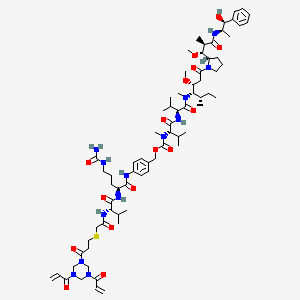
![N-[1-[(2R,3S,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-2-oxopyrimidin-4-yl]benzamide](/img/structure/B12393675.png)
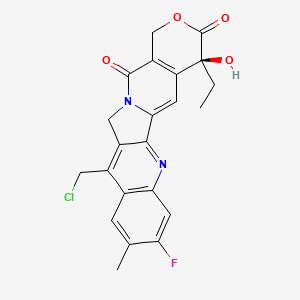
![[(2R,4S,5R)-5-[5-(azidomethyl)-2,4-dioxopyrimidin-1-yl]-3,4-dibenzoyloxy-4-methyloxolan-2-yl]methyl benzoate](/img/structure/B12393688.png)
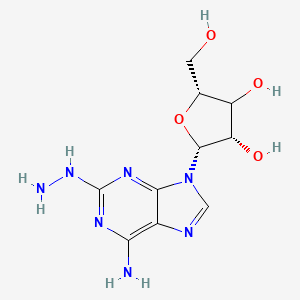

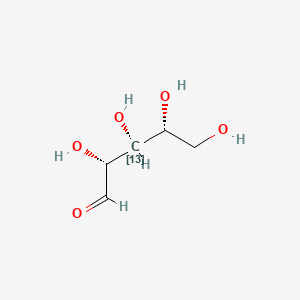

![(1aR,4S,4aS,7R,7aS,7bR)-1,1,4,7-tetramethyl-2,3,4,5,6,7,7a,7b-octahydro-1aH-cyclopropa[h]azulen-4a-ol](/img/structure/B12393716.png)
![4-(4,5-dichloro-6-oxopyridazin-1-yl)-N-[2-[[5-(dimethylamino)naphthalen-1-yl]sulfonyl-methylamino]ethyl]benzamide](/img/structure/B12393720.png)

![1-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-1,3-diazinane-2,4-dione](/img/structure/B12393743.png)
